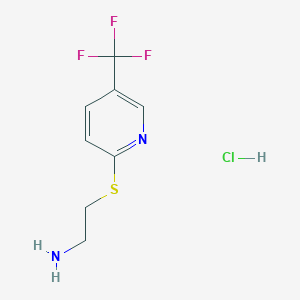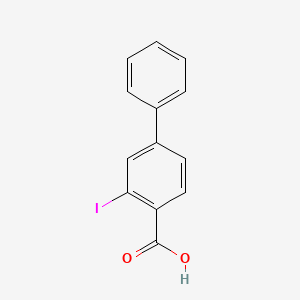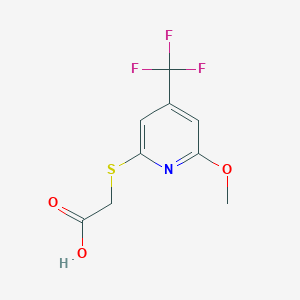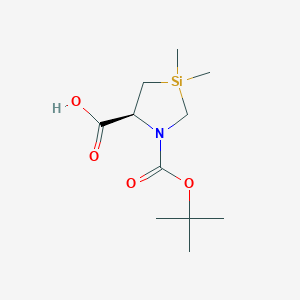
2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride
Descripción general
Descripción
The compound “2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride” is a chemical compound that is likely used in research and development . It is related to other compounds such as “2- { [5- (trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid” and "(5- (Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride" .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for the related compound “2- { [5- (trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid” is "1S/C8H6F3NO2S/c9-8(10,11)5-1-2-6(12-3-5)15-4-7(13)14/h1-3H,4H2,(H,13,14)" . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Corrosion Inhibition : Imidazoline derivatives, including those similar to 2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds, including fluoride-substituted ones, have shown potential in protecting steel against corrosion, as investigated through various methods like potentiodynamic polarization and electrochemical impedance spectroscopy (Zhang et al., 2015).
Synthesis of Pyrimidine Derivatives : Research has been conducted on the synthesis of various pyrimidine derivatives, where compounds structurally related to 2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine have been used. These derivatives have been explored for potential anti-inflammatory and analgesic activities (Sondhi et al., 2009).
Pharmaceutical Analysis : In the pharmaceutical industry, related substances to 2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine have been identified and quantified in betahistine hydrochloride tablets. Techniques like High-Performance Liquid Chromatography (HPLC) have been employed for this purpose, demonstrating the compound's relevance in quality control and analysis in pharmaceuticals (Zhu Ron, 2015).
Chemical Reactions and Synthesis : Studies have explored the reactions of compounds structurally related to 2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine with other chemicals. For instance, research on the reaction of 2-(alkenylsulfanyl)pyrimidin-4(3H)-ones with hydrochloric acid has been conducted, highlighting the complex chemical interactions and potential for synthesizing novel compounds (Frolova et al., 2017).
Synthesis of Novel Compounds : The trifluoromethylated enamines, which are structurally similar to the subject compound, have been used in synthesizing new 2-aza-1,3-dienes and pyridin-4-ones. This research demonstrates the compound's utility in creating diverse organic molecules, which can have various applications (Bouillon et al., 1997).
Intermediates in Chemical Synthesis : Compounds like 2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine have been used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and biochemicals. This includes their application in herbicides, demonstrating their broad utility in various chemical products (Zheng-xiong, 2004).
Synthesis of Antibacterial Compounds : Derivatives of N-(pyrimid-4-yl)ethylamine, a compound related to the one , have been synthesized for their potential antibacterial activity. This research underlines the importance of such compounds in the development of new antibacterial agents (Sokolova et al., 1970).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For example, the related compound “2- { [5- (trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid” has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2S.ClH/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12;/h1-2,5H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSQURAYUGXALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazolo[3,4-f]benzothiazol-6-amine](/img/structure/B1398555.png)

![3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1398559.png)
![2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398561.png)


![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)





